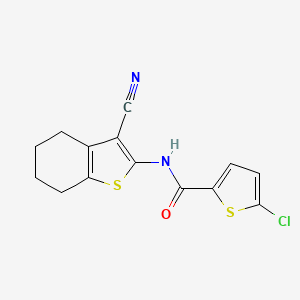

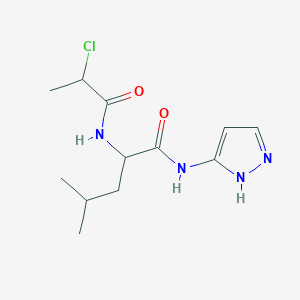

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

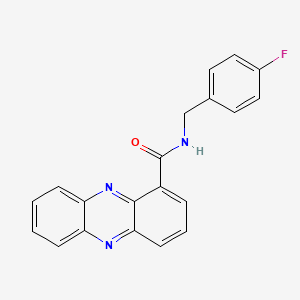

This compound belongs to the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It is a member of the class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2OS2. It has an average mass of 322.833 Da and a monoisotopic mass of 322.000122 Da .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The tumor cell growth inhibition activities of the newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines .Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Applications De Recherche Scientifique

- These compounds exhibit a wide range of therapeutic properties, making them effective drugs in various disease scenarios. Some notable functions include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinase inhibition, and anti-cancer effects .

- The compound’s structure suggests potential anti-cancer activity. Researchers have synthesized novel heterocyclic compounds from its derivatives and evaluated their tumor cell growth inhibition activities in vitro .

- Further studies are needed to optimize its structure and explore its potential as a 5-lipoxygenase (5-LOX) inhibitor .

Medicinal Chemistry

Anti-Cancer Potential

Organic Synthesis

Mécanisme D'action

Target of Action

The primary target of this compound is the JNK2 and JNK3 kinases . These kinases are part of the MAPK family and play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction likely inhibits the kinase activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the compound’s action can have broad effects on cellular function.

Pharmacokinetics

They are effective compounds with respect to their biological and physiological functions . .

Result of Action

The inhibition of JNK2 and JNK3 kinases can lead to changes in cell growth, differentiation, and apoptosis . In particular, the compound has been reported to show tumor cell growth inhibition activities in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c15-12-6-5-11(19-12)13(18)17-14-9(7-16)8-3-1-2-4-10(8)20-14/h5-6H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKVSFJVALLTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

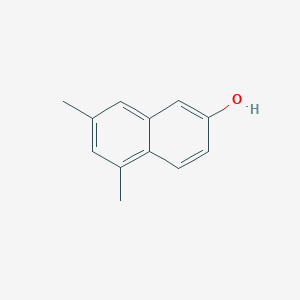

![11-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2788229.png)

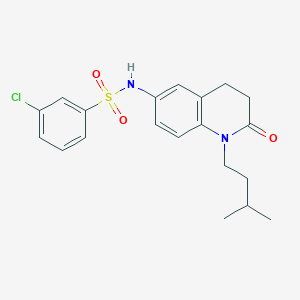

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2788239.png)

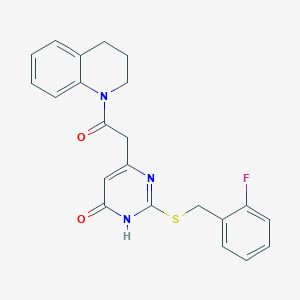

![1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2788242.png)